molecular formula C17H16N2O3S B2989724 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 313469-55-5

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2989724
CAS No.: 313469-55-5
M. Wt: 328.39
InChI Key: GCBGQKKPKSEQEQ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic benzothiazole-based acetamide derivative of significant interest in scientific research . This compound is characterized by a 6-ethoxy substitution on the benzothiazole core, a phenoxy group linked via an acetamide bridge, and a dimethylaminoethyl side chain in its related salt form . As part of the benzothiazole class, it serves as a versatile building block in organic synthesis for producing various biologically active compounds . In research settings, this compound and its analogues are investigated for a range of potential pharmacological activities. These include acting as a reagent or intermediate in complex organic synthesis . Its biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors . Researchers study its potential effects, which may include enzyme inhibition, such as the potential to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes, and receptor binding that can influence cellular signaling pathways . These properties make it a compound of interest in several research fields, including medicinal chemistry for exploring anti-inflammatory or anticancer properties, and biology for studying enzyme mechanisms and receptor interactions . The compound is provided For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-21-13-8-9-14-15(10-13)23-17(18-14)19-16(20)11-22-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBGQKKPKSEQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate to form the intermediate ethyl 2-(6-ethoxy-1,3-benzothiazol-2-yl)acetate. This intermediate is then reacted with phenol in the presence of a base to yield the final product. The reaction conditions generally involve heating the reactants in a suitable solvent such as ethanol or dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include the corresponding alcohols or amines.

    Substitution: Products depend on the nucleophile used but may include various substituted phenoxyacetamides.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic organic compound belonging to the class of amides. Benzothiazole derivatives, including this compound, are known for diverse biological activities, such as anticancer, anti-inflammatory, and antibacterial properties. It has a molecular formula of C21H26ClN3O4S and a molecular weight of 484.0 g/mol.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is used in various scientific research applications:

  • Chemistry It serves as a reagent or intermediate in organic synthesis.
  • Biology It is studied for potential biological activities, such as enzyme inhibition or receptor binding.
  • Medicine It is investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.
  • Industry It is utilized in the development of new materials or chemical processes.

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride has potential therapeutic applications. Its biological activity is attributed to its interaction with molecular targets such as enzymes and receptors and may modulate biochemical pathways, potentially leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition: It has been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.
  • Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing neurotransmitter systems and cellular signaling pathways.

Recent studies have evaluated the biological activity of related benzothiazole derivatives, indicating potential pharmacological effects.

Anticancer Activity
Research has demonstrated that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. A study focusing on related compounds showed significant inhibition of cell proliferation in breast and colon cancer models.

CompoundCancer Cell LineIC50 (µM)
Benzothiazole Derivative AMCF-7 (Breast)12.5
Benzothiazole Derivative BHT-29 (Colon)15.3

Anti-inflammatory Effects
Studies suggest that it may reduce pro-inflammatory cytokine production in vitro, indicating a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

Case Study on Inhibition of COX Enzymes:
A study investigated the inhibition of COX-2 by this compound, and the results showed that the compound exhibited a dose-dependent inhibition of COX-2 activity, with an IC50 value comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the enzyme being targeted .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituents (Position) Biological Target/Activity Reference
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide Ethoxy (6), Phenoxyacetamide (2) Patent applications (unspecified targets)
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide Methoxy (6), Acetamide (2) Structural studies
N-(6-Trifluoromethoxybenzothiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide Trifluoromethoxy (6), 3,4-Dichlorophenyl (2) Anticancer (patent)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Nitro (6), Thiadiazole-thioacetamide (2) VEGFR-2 inhibition, anticancer
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Adamantyl (2), Methoxy (6) Crystal structure analysis

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (electron-donating) in the target compound may improve solubility compared to nitro (electron-withdrawing) or trifluoromethoxy groups, which enhance lipophilicity and metabolic stability .
  • Aryl vs.

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound Melting Point (K) Molecular Weight LogP (Predicted) Reference
This compound Not reported 356.4 ~3.5 (estimated)
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 485–486 356.5 4.2
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide 485–486 222.3 2.1

Insights:

  • Higher molecular weight and lipophilicity (LogP) in adamantyl and trifluoromethoxy derivatives correlate with improved membrane permeability but may reduce aqueous solubility .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C17H16N2O3S
IUPAC Name: this compound

The compound features a benzothiazole moiety which is known for its biological significance. The presence of the ethoxy group enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, such as tyrosinase, which is involved in melanin production. This inhibition suggests potential applications in treating hyperpigmentation disorders.
  • Modulation of Signaling Pathways : It influences cellular signaling pathways related to inflammation and oxidative stress, potentially leading to therapeutic effects against diseases characterized by these conditions.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis, enhancing the efficacy of existing treatments.

Antimicrobial Activity

This compound has demonstrated effectiveness against various microbial strains:

Microbial StrainActivity LevelReference
Mycobacterium tuberculosisSignificant (50-fold enhancement with ethionamide)
Staphylococcus aureusModerate
Escherichia coliModerate

Tyrosinase Inhibition

The compound has shown promising results in inhibiting tyrosinase activity in B16F10 melanoma cells. This inhibition could lead to applications in cosmetic formulations aimed at reducing hyperpigmentation.

Case Studies

  • Inhibition of Tyrosinase : A study conducted on B16F10 melanoma cells revealed that this compound inhibited tyrosinase activity effectively at concentrations as low as 10 µM, indicating its potential use in skin whitening products.
  • Antimicrobial Efficacy : In vitro tests indicated that derivatives of this compound significantly enhanced the efficacy of standard treatments against Mycobacterium tuberculosis, suggesting a synergistic effect when used in combination therapies.

Research Findings

Recent studies highlight the potential therapeutic applications of this compound:

  • Cancer Treatment : The compound's ability to inhibit key enzymes involved in cancer progression positions it as a candidate for further development in cancer therapeutics.
  • Infectious Diseases : Its antimicrobial properties make it a viable candidate for developing new antibiotics or adjunct therapies for resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide?

The synthesis typically involves condensation of 6-ethoxy-1,3-benzothiazol-2-amine with phenoxyacetyl chloride. A reflux reaction in chloroform (CHCl₃) or ethanol (EtOH) under acidic or basic conditions is common, with intermediates purified via recrystallization (e.g., from 80% EtOH). Key steps include:

  • Substitution reactions for ethoxy group introduction (e.g., using KSCN and glacial acetic acid for benzothiazole ring formation) .
  • Condensation with phenoxyacetic acid derivatives, often catalyzed by imidazole-based reagents . Yield optimization requires careful control of stoichiometry (e.g., 1:1.1 molar ratio of benzothiazole amine to acylating agent) and reaction time (6–12 hours) .

Q. Which spectroscopic techniques are critical for characterizing N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide?

  • ¹H/¹³C NMR : Confirm substituent connectivity (e.g., δ ~7.7 ppm for benzothiazole protons, δ ~4.0 ppm for ethoxy CH₂) .
  • IR : Identify amide C=O stretches (~1668 cm⁻¹) and benzothiazole C=N vibrations (~1604 cm⁻¹) .
  • Elemental Analysis : Validate purity (e.g., <0.3% deviation between calculated and observed C/H/N/S content) .
  • X-ray Crystallography : Resolve planar acetamide conformations and intermolecular hydrogen bonds (e.g., N–H⋯N interactions at ~2.8 Å) .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

The compound forms H-bonded dimers via N–H⋯N interactions (2.8–3.0 Å) between the benzothiazole N and amide H. These dimers further assemble into ribbons through weaker C–H⋯O and S⋯S interactions (3.6 Å), stabilizing the triclinic P1 space group. Graph-set analysis (Etter’s formalism) reveals R₂²(8) motifs, critical for predicting solubility and melting points .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

  • Multi-software validation : Compare SHELXL-refined structures with density functional theory (DFT)-optimized geometries to identify torsional discrepancies (e.g., dihedral angles ±5° tolerance) .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets with pseudo-merohedral twinning .
  • Hirshfeld surface analysis : Quantify non-classical interactions (e.g., C–H⋯π) missed by force-field simulations .

Q. How can structure-activity relationships (SARs) be analyzed for benzothiazole-acetamide derivatives in bioactivity studies?

  • Substituent variation : Replace ethoxy with methoxy or halogens to assess electronic effects on antioxidant activity (e.g., IC₅₀ trends in DPPH assays) .
  • Conformational rigidity : Compare planar (benzothiazole-acetamide) vs. non-planar (adamantyl-substituted) analogs for receptor binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate acetamide orientation with GABA-A receptor modulation .

Methodological Tables

Table 1: Key Crystallographic Data for N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide Derivatives

ParameterValue (Example)SignificanceReference
Space groupP1Triclinic symmetry
H-bond length (N–H⋯N)2.85 ÅDimer stabilization
Torsional angle (C–N–C–C)−96.5° to −100.3°Gauche conformation of substituents

Table 2: Optimization Parameters for Synthetic Yield Improvement

VariableOptimal RangeImpact on YieldReference
Reaction temperature60–80°C (reflux)+15–20%
SolventChloroform/Ethanol+10% vs. DMF
CatalystImidazole derivatives+25% efficiency

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